2-Benzyl-5-methoxyisoindoline
Overview
Description
2-Benzyl-5-methoxyisoindoline is an organic compound that is a member of the isoindoline family of compounds. It is a white crystalline powder that is soluble in water and alcohols, and has a melting point of 160-162°C. 2-Benzyl-5-methoxyisoindoline is used for scientific research purposes in a variety of fields, including chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Derivatives
Synthetic Methods : 2-Benzyl-5-methoxyisoindoline derivatives have been synthesized using various methods. For example, Chen Zhan-guo (2008) developed a synthesis method for a derivative of 3,4-dihydro-isoquinolin-1(2H)-one, starting from methyl 3-hydroxy-4-methoxybenzoate, which involves steps like allyl etherification and Claisen rearrangement (Chen Zhan-guo, 2008).
Receptor Binding Studies : Compounds derived from 2-Benzyl-5-methoxyisoindoline, such as 2-methoxyisoindolo[2,1-a]indoles, have been examined for their binding affinity to melatonin receptors. These studies, conducted by Rüdiger Faust and colleagues, revealed that certain derivatives show higher binding affinities than parent isoindoles, with varying agonist and antagonist properties (Faust et al., 2000).
Application in Tubulin Polymerization Inhibition : Methoxy-substituted derivatives of 2-Benzyl-5-methoxyisoindoline have been investigated for their role in inhibiting tubulin polymerization, a mechanism important in cancer therapy. Gastpar et al. (1998) found that certain derivatives disrupt microtubule assembly, indicating their potential as cytostatic agents (Gastpar et al., 1998).
Side-Chain Amination Reaction : Jurd (1978) explored a novel amination reaction of 2-Benzyl-5-methoxy-1,4-benzoquinones, demonstrating the chemical versatility of this compound in synthesizing different derivatives (Jurd, 1978).
Pharmaceutical Research
Sigma-2 Receptor Probe : In a study by Jinbin Xu et al. (2005), a derivative of 2-Benzyl-5-methoxyisoindoline, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, was identified as a high-affinity ligand for sigma-2 receptors. This highlights its potential in neuropharmacological research (Xu et al., 2005).
Serotonin 5-HT2 Receptor Family Agonists : A study by Nichols et al. (2014) on N-Benzyl-5-methoxytryptamines, structurally related to 2-Benzyl-5-methoxyisoindoline, revealed their potent agonist activity on the serotonin 5-HT2 receptor family. This suggests their relevance in studying neuropsychiatric disorders (Nichols et al., 2014).
Enzyme Inhibitors : The 1-methoxyisoindoline system, related to 2-Benzyl-5-methoxyisoindoline, was synthesized as a potential stable azosaccharide mimic in vivo, indicating its application in the development of antiretroviral agents and glycosidase inhibitors. This was explored by Ewing et al. (2001) (Ewing et al., 2001).
properties
IUPAC Name |
2-benzyl-5-methoxy-1,3-dihydroisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVDZZDUTXTHTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569459 | |
Record name | 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-methoxyisoindoline | |
CAS RN |
127168-89-2 | |
Record name | 2,3-Dihydro-5-methoxy-2-(phenylmethyl)-1H-isoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127168-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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